2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone

Overview

Description

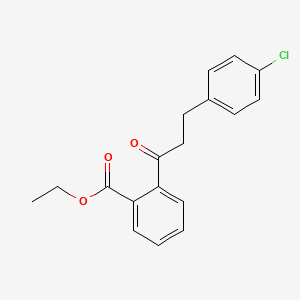

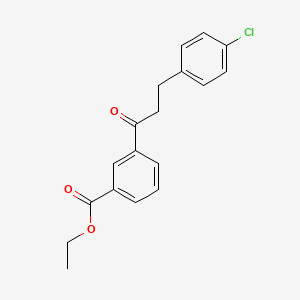

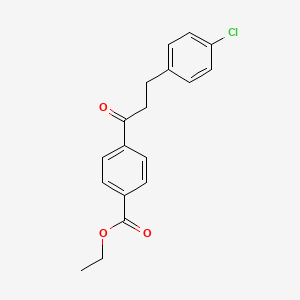

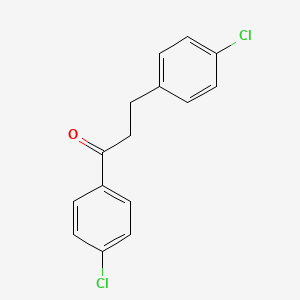

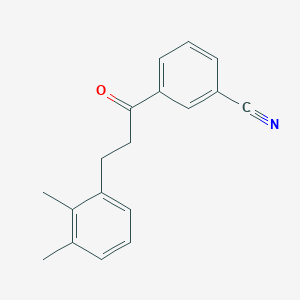

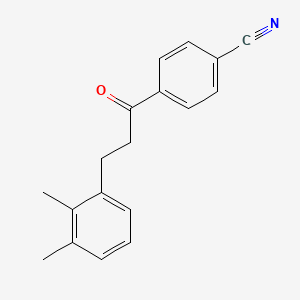

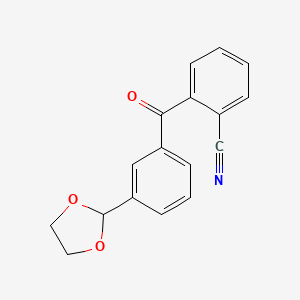

The compound 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone is a benzophenone derivative characterized by the presence of a cyano group and a 1,3-dioxolane ring. Benzophenones are known for their diverse biological activities, including antioxidant, anticancer, and photoprotective properties . The specific structure of 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone suggests potential applications in various fields such as organic synthesis, material science, and possibly in the development of pharmaceuticals.

Synthesis Analysis

The synthesis of benzophenone derivatives can be achieved through various methods. For instance, 3-cyanochromones, which are structurally related to benzophenones, can be synthesized via [3+2] cycloadditions with an azomethine ylide derived from sarcosine and formaldehyde . Another relevant synthesis method involves the direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile to produce N-(cyano(naphthalen-1-yl)methyl)benzamides . Additionally, 3-Cyano-4-benzopyrones, which share the cyano and benzoyl features with the compound of interest, can be synthesized from substituted o-hydroxyacetophenones using a one-pot method involving cyclization with Vilsmeier reagent followed by treatment with hydroxylamine hydrochloride . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is often confirmed using techniques such as NMR, IR, and MS . X-ray single crystallography can also be employed to reveal the solid-state properties of these compounds . The presence of a cyano group and a 1,3-dioxolane ring in the molecule of interest would likely contribute to unique structural features that could be elucidated using these analytical methods.

Chemical Reactions Analysis

Benzophenone derivatives can participate in various chemical reactions. For example, the electrochemical cyanomethylation of benzophenone can yield 3-phenylcinnamonitrile, demonstrating the reactivity of the benzophenone core under electrochemical conditions . The reactivity of the cyano group and the 1,3-dioxolane ring in 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone could be explored in similar or other chemical transformations, potentially leading to a range of novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can vary widely depending on their substituents. For instance, some benzamide derivatives exhibit colorimetric sensing behavior due to intramolecular charge transfer mechanisms, which could be a property of interest for the compound . The photoprotective and antioxidant properties of benzophenones are also significant, as they can offer sun protection and minimize tumor development . The specific properties of 2-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone would need to be investigated to determine its potential applications.

Scientific Research Applications

1. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

- Application Summary: This compound was synthesized in a 90% yield from the condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions for 45 minutes .

- Methods of Application: The structure of the compound was determined using NMR spectroscopy and single crystal X-ray diffraction .

- Results: The compound was successfully synthesized and its structure was determined .

2. Synthetic triterpenoid 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid

- Application Summary: This compound was found to induce growth arrest in HER2-overexpressing breast cancer cells .

- Methods of Application: The study explored the effect of HER2 overexpression on the sensitivity of breast cancer cells to the growth-inhibitory effects of the compound both in vitro and in vivo in a xenograft model of breast cancer .

- Results: The compound effectively inhibited HER2 tyrosine kinase activity and potently suppressed the growth of HER2-overexpressing breast cancer cells .

3. C=C Double Bond Cleavage of 2-Cyanoaryl Acrylamides

- Application Summary: The compound is used in a process for the C=C double bond cleavage of 2-cyanoaryl acrylamides .

- Methods of Application: The process involves merging 2,3-butanedione and N-hydroxysuccinimide as visible-light-enabled hydrogen atom transfer catalysts .

- Results: This process effectively generates functionalized 4-amino-2-quinolones under metal-free and redox neutral conditions .

- Application Summary: Azoxybenzenes, which can be synthesized from similar compounds, are widely used as liquid crystals .

- Methods of Application: These compounds are used in the synthesis of liquid crystals, which have applications in display technologies .

- Results: Successful synthesis and application of these liquid crystals in various display technologies .

5. Synthesis of Quinoline Ring Systems

- Application Summary: The compound is used in the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .

- Methods of Application: The process involves the use of 2-chloroquinoline-3-carbaldehyde and related analogs .

- Results: Successful synthesis of quinoline ring systems .

6. Use in Photocatalytic Protocol

- Application Summary: The compound is used in a photocatalytic protocol for C=C double bond cleavage of 2-cyanoaryl acrylamides .

- Methods of Application: The process involves merging 2,3-butanedione and N-hydroxysuccinimide as visible-light-enabled hydrogen atom transfer catalysts .

- Results: This process effectively generates functionalized 4-amino-2-quinolones under metal-free and redox neutral conditions .

properties

IUPAC Name |

2-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c18-11-14-4-1-2-7-15(14)16(19)12-5-3-6-13(10-12)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHDNVSBFNPGEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645049 | |

| Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

898778-93-3 | |

| Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.